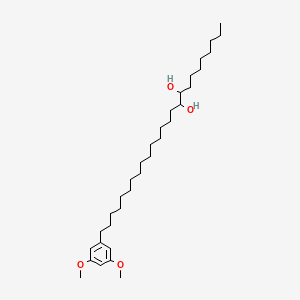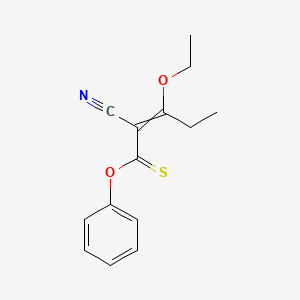![molecular formula C12H11Cl2NOS2 B14376128 5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride CAS No. 89988-13-6](/img/structure/B14376128.png)
5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride: is a chemical compound that features a benzothiazole ring substituted with a chlorine atom at the 5-position and a pentanoyl chloride group attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols can react with the acyl chloride group.
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the benzothiazole ring.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the benzothiazole ring.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the benzothiazole moiety.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used to study biological pathways involving sulfur-containing compounds.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride is not well-documented. based on its structure, it is likely to interact with biological molecules through its acyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzothiazole ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
5-Chloro-1,3-benzothiazole-2-thiol: A precursor in the synthesis of the target compound.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Another benzothiazole derivative with different functional groups.
Uniqueness:
Functional Groups: The presence of both a benzothiazole ring and an acyl chloride group makes this compound unique, providing a combination of reactivity and potential biological activity.
Properties
CAS No. |
89988-13-6 |
|---|---|
Molecular Formula |
C12H11Cl2NOS2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride |
InChI |
InChI=1S/C12H11Cl2NOS2/c13-8-4-5-10-9(7-8)15-12(18-10)17-6-2-1-3-11(14)16/h4-5,7H,1-3,6H2 |
InChI Key |
IIGKXILVVJCVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
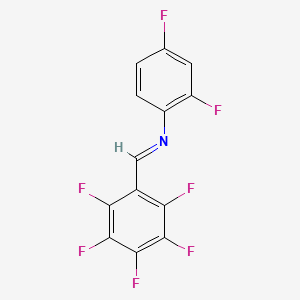
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
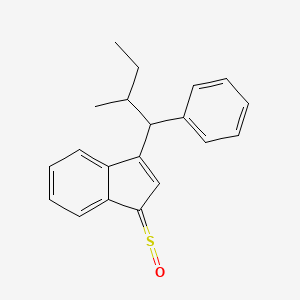
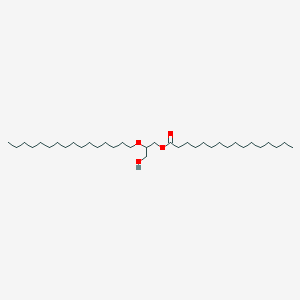
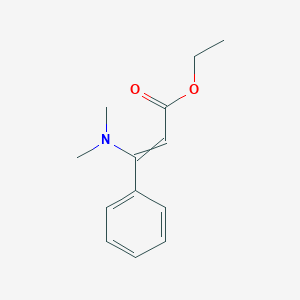
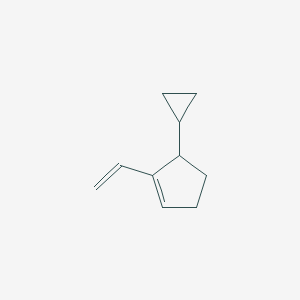
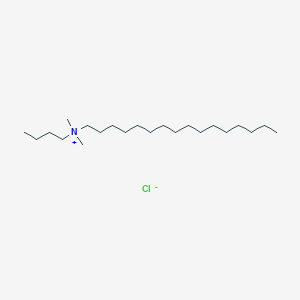
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
